Pd-PEPPSI-iHeptCl

Catalog No.
S14397066
CAS No.
M.F
C48H71Cl5N3Pd-
M. Wt
973.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pd-PEPPSI-iHeptCl

Product Name

Pd-PEPPSI-iHeptCl

IUPAC Name

3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium

Molecular Formula

C48H71Cl5N3Pd-

Molecular Weight

973.8 g/mol

InChI

InChI=1S/C43H67Cl2N2.C5H4ClN.2ClH.Pd/c1-9-19-32(20-10-2)36-27-17-28-37(33(21-11-3)22-12-4)40(36)46-31-47(43(45)42(46)44)41-38(34(23-13-5)24-14-6)29-18-30-39(41)35(25-15-7)26-16-8;6-5-2-1-3-7-4-5;;;/h17-18,27-35H,9-16,19-26H2,1-8H3;1-4H;2*1H;/q-1;;;;+2/p-2

InChI Key

RWLQSAKKIWITIW-UHFFFAOYSA-L

Canonical SMILES

CCCC(CCC)C1=C(C(=CC=C1)C(CCC)CCC)N2[CH-]N(C(=C2Cl)Cl)C3=C(C=CC=C3C(CCC)CCC)C(CCC)CCC.C1=CC(=CN=C1)Cl.Cl[Pd]Cl

Palladium-PEPPSI-iHeptCl is a specialized organopalladium complex that belongs to the class of N-heterocyclic carbene (NHC) ligands. It features a bulky heptyl substituent that enhances its steric properties, making it particularly effective in catalyzing cross-coupling reactions. The compound is characterized by its ability to facilitate various palladium-catalyzed reactions, including the coupling of secondary alkylzinc reagents with aryl halides, which is crucial in organic synthesis. The unique structure of Palladium-PEPPSI-iHeptCl allows for improved selectivity and reactivity compared to other palladium catalysts, making it a valuable tool in synthetic chemistry .

Palladium-PEPPSI-iHeptCl is primarily utilized in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Key reactions include:

  • Suzuki Coupling: Involves the coupling of aryl halides with organoboranes.
  • Negishi Coupling: Facilitates the reaction between alkyl or aryl halides and organozinc reagents.
  • Sonogashira Reaction: Used for coupling terminal alkynes with aryl halides.
  • Buchwald-Hartwig Amination: Enables the formation of amines from aryl halides and amines.

The high reactivity of Palladium-PEPPSI-iHeptCl allows it to function effectively under mild conditions, making it suitable for sensitive substrates .

The synthesis of Palladium-PEPPSI-iHeptCl involves several steps:

  • Preparation of Imidazolium Salt: An imidazolium salt is synthesized, which serves as a precursor for the NHC ligand.
  • Reaction with Palladium(II) Chloride: The imidazolium salt is reacted with palladium(II) chloride in the presence of potassium carbonate.
  • Solvent and Temperature Control: The reaction typically occurs in 3-chloropyridine as a solvent at elevated temperatures (around 80 °C) for an extended period (approximately 16 hours).
  • Isolation and Purification: After completion, the product is isolated and purified to yield Palladium-PEPPSI-iHeptCl with high purity (97–98% yield) .

This method highlights the stability of the catalyst under air and moisture, distinguishing it from other palladium catalysts that may require inert atmospheres during synthesis.

Unique AspectsPalladium-PEPPSI-IPrIsopropyl substituentCross-coupling reactionsLess steric hindrance than iHeptClPalladium-PEPPSI-IPentIsopentyl substituentAmination reactionsEffective for sterically hindered aminesPalladium-PEPPSI-IMeMethyl substituentGeneral-purpose catalysisLower reactivity due to reduced sterics

The uniqueness of Palladium-PEPPSI-iHeptCl lies in its highly branched heptyl substituents, which provide significant steric hindrance and enhance selectivity in catalytic processes compared to its counterparts. This feature allows it to perform effectively under conditions where other catalysts might fail or produce undesired byproducts .

Studies on the interactions of Palladium-PEPPSI-iHeptCl have focused on its reactivity with various organometallic reagents, particularly secondary alkylzinc compounds. These studies demonstrate that the steric bulk provided by the heptyl group enhances selectivity and minimizes side reactions, allowing for cleaner product formation. Additionally, investigations into its interaction with different substrates reveal insights into its catalytic mechanisms and efficiency under various conditions .

Hydrogen Bond Acceptor Count

4

Exact Mass

972.30959 g/mol

Monoisotopic Mass

970.31254 g/mol

Heavy Atom Count

57

Dates

Modify: 2024-08-10

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